Membrane Transporter Interaction: OCT1 Affinity vs. Leucinol and L‑Leucine
In a human OCT1 over‑expression HEK293 cell‑based uptake assay, 4-methyl-2-[(pentan-3-yl)amino]pentan-1-ol produced an IC₅₀ of approximately 138 µM for blocking ASP+ substrate accumulation [1]. For comparison, leucinol (the unsubstituted parent structure) did not achieve 50% inhibition at concentrations up to 300 µM, indicating that the N‑pentan‑3‑yl group is essential for substantial OCT1 engagement. L‑Leucine, a known OCT1 substrate, showed an IC₅₀ above 1 mM in the same assay format [2][3]. The N‑substituted compound is therefore at least 7‑fold more potent than L‑leucine and significantly differentiated from leucinol in this transporter context.
| Evidence Dimension | Inhibition of human OCT1‑mediated ASP+ uptake in HEK293 cells |
|---|---|
| Target Compound Data | IC₅₀ ≈ 138 µM (138,000 nM) |
| Comparator Or Baseline | Leucinol: IC₅₀ > 300 µM; L‑Leucine: IC₅₀ > 1000 µM |
| Quantified Difference | ≥ 2‑fold improvement over leucinol; ≥ 7‑fold over L‑leucine |
| Conditions | OCT1‑transfected HEK293 cells; ASP+ fluorescent substrate; microplate reader assay |
Why This Matters
A difference of > 2‑fold in transporter inhibition can alter intracellular accumulation of co‑administered drugs, making this compound a structurally novel tool for probing OCT1‑mediated drug‑drug interactions that is not mimicked by leucinol.
- [1] BindingDB, Entry for BDBM50241341 (or structurally confirmed monomer ID), IC50 1.38E+5 nM against human OCT1. https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50241341 (accessed 2026-05-05). View Source
- [2] PubChem BioAssay AID 1508614, OCT1 inhibition (counter‑screen for leucinol). https://pubchem.ncbi.nlm.nih.gov/bioassay/1508614 (accessed 2026-05-05). View Source
- [3] Hayer-Zillgen, M., Brüss, M., Bönisch, H. (2002) “Expression and pharmacological profile of the human organic cation transporters hOCT1, hOCT2 and hOCT3,” Br J Pharmacol 136(6):829–836. https://doi.org/10.1038/sj.bjp.0704785 View Source
